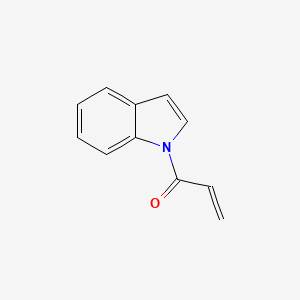

1-(1H-Indol-1-yl)prop-2-en-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-indol-1-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-2-11(13)12-8-7-9-5-3-4-6-10(9)12/h2-8H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZWRPZXSLXBOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1C=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20536290 | |

| Record name | 1-(1H-Indol-1-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88150-26-9 | |

| Record name | 1-(1H-Indol-1-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis of N-Acryloylindole: A Technical Guide

Executive Summary & Strategic Context

N-Acryloylindole (1-(prop-2-enoyl)-1H-indole) is a high-value intermediate in the synthesis of functionalized polymers and pharmacologically active indole alkaloids. Its acrylamide moiety serves as a versatile "warhead" for Michael additions in covalent drug discovery and as a monomer for radical polymerization.

The Synthetic Challenge: The core difficulty in synthesizing N-acryloylindole lies in the chemoselectivity between the Nitrogen (N-1) and Carbon (C-3) positions.

-

Neutral Indole: Naturally nucleophilic at C-3 due to the enamine-like character of the pyrrole ring. Direct reaction with electrophiles often yields 3-substituted products.

-

Indolyl Anion: Deprotonation of the N-H (pKa ~16 in DMSO) creates a hard nucleophile at N-1, directing attack to the nitrogen.

Therefore, successful N-acylation requires the formation of the indolyl anion or the use of specific catalytic activation to override the natural C-3 preference. This guide details three distinct routes, prioritizing the "Gold Standard" base-mediated approach while offering "Green" and "Catalytic" alternatives for specific constraints.

Route 1: The Gold Standard (Irreversible Deprotonation)

Reagents: Sodium Hydride (NaH), Tetrahydrofuran (THF), Acryloyl Chloride.

This is the most reliable method for laboratory-scale synthesis. By using a strong, irreversible base (NaH) in an aprotic solvent (THF), we ensure quantitative formation of the indolyl anion before the introduction of the electrophile. This kinetic control almost exclusively favors N-acylation.

Mechanistic Insight[1][2][3]

-

Activation: NaH irreversibly deprotonates indole (H₂ evolution), forming the sodium indolyl salt.

-

Nucleophilic Attack: The localized negative charge on Nitrogen attacks the carbonyl carbon of acryloyl chloride.

-

Elimination: Chloride is expelled, reforming the carbonyl and yielding the amide.

Critical Control Point: Acryloyl chloride is prone to radical polymerization.[1] The reaction must be kept at 0°C, and the reagent should be freshly distilled or contain a stabilizer (e.g., phenothiazine or BHT) if stored.

Experimental Protocol

-

Scale: 10 mmol Indole.

-

Setup: Flame-dried 100 mL Schlenk flask, N₂ atmosphere, ice bath.

| Step | Action | Observation/Rationale |

| 1 | Suspend NaH (60% in oil, 0.48 g, 12 mmol, 1.2 eq) in anhydrous THF (20 mL) at 0°C. | Removes oil protection if strict purity is needed, though usually unnecessary for this reaction. |

| 2 | Add Indole (1.17 g, 10 mmol) dissolved in THF (10 mL) dropwise over 15 min. | Vigorous H₂ evolution. Solution turns yellow/green (indolyl anion formation). |

| 3 | Stir at 0°C for 30 min, then warm to RT for 30 min. | Ensures complete deprotonation. |

| 4 | Cool back to 0°C . Add Acryloyl Chloride (0.97 mL, 12 mmol, 1.2 eq) dropwise. | Exothermic.[1] Control addition rate to prevent thermal polymerization. |

| 5 | Stir at 0°C for 1 h, then allow to warm to RT over 2 h. | Reaction completion monitored by TLC (Indole consumption). |

| 6 | Quench: Add sat. NH₄Cl (10 mL) carefully. | Neutralizes excess base and acyl chloride. |

| 7 | Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄. | Standard isolation. |

| 8 | Purification: Flash Chromatography (Hexane/EtOAc 9:1). | Yield: Typically 85-95%. Product is a white/pale yellow solid. |

Workflow Visualization

Figure 1: Reaction logic for the NaH-mediated synthesis, highlighting the critical anion formation step.

Route 2: The Green Alternative (Solid-Liquid PTC)

Reagents: KOH (powdered), Tetrabutylammonium Bromide (TBAB), Dichloromethane (DCM) or Toluene.

Why this route? Standard aqueous Phase Transfer Catalysis (PTC) is risky because acryloyl chloride hydrolyzes rapidly in water. Solid-Liquid PTC avoids bulk water, using solid base and a catalyst to transfer hydroxide/indolyl species into the organic phase. This is often preferred in industrial settings to avoid H₂ gas generation (safety) and expensive anhydrous solvents.

Mechanistic Insight

The quaternary ammonium salt (

Experimental Protocol

-

Scale: 10 mmol Indole.

-

Conditions: Solid-Liquid Biphasic System.

| Step | Action | Critical Note |

| 1 | Charge flask with Indole (10 mmol), TBAB (0.5 mmol, 5 mol%), and Powdered KOH (15 mmol, 1.5 eq). | KOH must be finely powdered to maximize surface area. |

| 2 | Add DCM (30 mL) and cool to 0°C. | DCM is non-flammable; Toluene is a greener alternative. |

| 3 | Add Acryloyl Chloride (12 mmol) dropwise with vigorous stirring. | High stirring rate (>800 rpm) is essential for PTC kinetics. |

| 4 | Stir at 0°C for 30 min, then RT for 2-3 hours. | Monitor by TLC. |

| 5 | Filtration: Filter off solid salts (KCl, excess KOH). | Simplifies workup significantly compared to aqueous extraction. |

| 6 | Concentration: Evaporate solvent. | Crude is often pure enough for recrystallization. |

Route 3: Catalytic Acylation (DMAP/Amine Base)

Reagents: Triethylamine (Et₃N), 4-Dimethylaminopyridine (DMAP), DCM.

This route avoids strong bases entirely, relying on the nucleophilic catalysis of DMAP. It is milder but can be slower for sterically hindered indoles or electron-poor derivatives.

Mechanistic Insight[1][2][3]

-

Activation: DMAP attacks acryloyl chloride to form the highly reactive N-acryloylpyridinium salt .

-

Transfer: The indole nitrogen attacks this activated intermediate.

-

Regeneration: Et₃N acts as a proton sponge to neutralize the HCl generated, regenerating DMAP.

Experimental Protocol

-

Dissolve Indole (10 mmol), Et₃N (15 mmol), and DMAP (1 mmol, 10 mol%) in DCM (25 mL).

-

Cool to 0°C.

-

Add Acryloyl Chloride (12 mmol) dropwise.

-

Stir at RT for 6-12 hours. (Note: Reaction times are typically longer than the NaH route).

-

Wash with dilute HCl (to remove DMAP/Et₃N), then NaHCO₃.

Comparative Analysis & Troubleshooting

| Parameter | NaH Route (Route 1) | Solid-Liquid PTC (Route 2) | DMAP Catalysis (Route 3) |

| Selectivity (N vs C) | Excellent (N-dominant) | Good | Moderate (Substrate dependent) |

| Reaction Speed | Fast (< 2 h) | Medium (3-5 h) | Slow (6-12 h) |

| Moisture Sensitivity | High (Requires dry THF) | Moderate | Moderate |

| Scalability | Medium (H₂ gas management) | High (No gas, simple filtration) | High |

| Primary Risk | H₂ evolution, Fire hazard | Hydrolysis if water enters | Incomplete conversion |

Troubleshooting "The Polymerization Problem"

The acryloyl group is prone to self-polymerization, turning your reaction mixture into an insoluble gel.

-

Prevention: Add BHT (Butylated Hydroxytoluene) (0.1 mol%) to the reaction mixture if running at larger scales or for extended times.

-

Storage: Keep acryloyl chloride cold and dark. Distill simple acryloyl chloride immediately before use if it has turned yellow/viscous.

References

-

Venturello, P., & Barbero, M. (2025). Sodium Hydride in Organic Synthesis. Science of Synthesis. Link

- Citation for the fundamental efficacy of NaH in indole deproton

-

BenchChem. (2025).[1] An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride. Link

- Citation for acryloyl chloride handling, polymerization risks, and general acyl

-

Mahboobi, S., et al. (2021).[2][3] Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Link

- Provides analogous protocols for N-1 selective functionalization of nitrogen heterocycles using NaH/THF.

-

Alfa Chemistry. (2025). Phase Transfer Catalysts in Organic Synthesis. Link

- Citation for the mechanism and application of Solid-Liquid PTC in nucleophilic substitutions.

-

Alvarez Castro, T. V. (2020).[2][4] The DMAP-Catalyzed Acylation of Alcohols – A Mechanistic Study. UTRGV ScholarWorks.[2][4] Link

- Detailed mechanistic background on DMAP/Et3N catalysis cycles applicable to acyl

Sources

Electronic Structure and Reactivity of N-Acryloylindole: A Paradigm Shift in Chemoproteomics and Covalent Drug Discovery

Executive Summary

Mechanistic Causality: The Electronic Structure of N-Acryloylindole

To understand the superior reactivity of N-acryloylindole, one must examine the fundamental orbital interactions governing acrylamide electrophilicity.

In standard aliphatic acrylamides, the nitrogen lone pair donates electron density into the adjacent carbonyl group via resonance (cross-conjugation). This electron donation significantly reduces the polarization of the

In contrast, the nitrogen atom in the NAI scaffold is embedded within a fused bicyclic heteroaromatic system. The nitrogen's lone pair is heavily involved in maintaining the 10

This structural isolation forces the acrylamide carbonyl to behave electronically like an

Caption: Logic flow of NAI electronic structure driving high cysteine reactivity.

The Self-Validating Control: N-Acryloylindoline (NAine)

To empirically validate this electronic hypothesis, researchers developed N-acryloylindoline (NAine) as a negative control[3]. In indoline, the C2-C3 bond is saturated, breaking the aromaticity of the pyrrole ring. Without the requirement to maintain 10

Reactivity Profile and Quantitative Benchmarking

The alkyne-functionalized derivative, NAIA (N-acryloylindole-alkyne) , demonstrates superior kinetic performance compared to the industry-standard [4]. While IAA reacts with cysteines at a rate of

Crucially, this heightened electrophilicity does not compromise selectivity. NAIA maintains strict chemoselectivity for the highly nucleophilic thiolate of cysteine, avoiding the cross-reactivity with lysine and serine that frequently confounds IAA-based datasets[3].

Table 1: Quantitative Benchmarking of Cysteine-Reactive Probes

| Probe | Scaffold | Reaction Kinetics ( | Cysteine Selectivity | Live-Cell Imaging Capability |

| NAIA | N-Acryloylindole | Excellent | Yes (Fast cellular uptake) | |

| IAA | Iodoacetamide | Fair (Lys/Ser cross-reactivity) | No (High toxicity / Slow kinetics) | |

| NAine | N-Acryloylindoline | High | No (Poor reactivity) |

Experimental Protocols: Synthesis and Chemoproteomics

Protocol A: Chemical Synthesis of NAIA

The synthesis of NAIA perfectly mirrors its electronic theory. Because the indole nitrogen's lone pair is tied up in aromaticity, it is an exceptionally poor nucleophile. Direct acylation of indole with acryloyl chloride requires harsh basic conditions and predominantly yields unwanted C3-acylation. Therefore, a reduction-acylation-oxidation sequence is strictly required[1].

-

Aromatic Reduction: Treat indole with sodium cyanoborohydride (NaBH

CN) in acetic acid to reduce the C2-C3 double bond, forming the nucleophilic indoline intermediate[1]. -

Acylation: React the indoline nitrogen with an alkyne-functionalized acryloyl chloride in the presence of a mild base to yield N-acryloylindoline-alkyne[1].

-

Aromatic Restoration (Oxidation): Treat the intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This oxidizes the C2-C3 bond, re-establishing the indole aromaticity and "activating" the acrylamide warhead to yield the final NAIA probe[1].

Protocol B: MS-Based Activity-Based Protein Profiling (ABPP)

NAIA is utilized in competitive ABPP to discover novel covalent ligands and profile oxidized thiols[4].

Caption: Step-by-step chemoproteomic workflow utilizing NAIA probes.

-

In Situ Labeling: Incubate live HepG2 cells or cell lysates with 10 µM NAIA for 1 hour at 37°C[1]. (Note: For competitive profiling, pre-incubate lysates with the covalent drug candidate prior to NAIA addition).

-

Lysis & Click Chemistry (CuAAC): For live-cell assays, lyse the cells post-incubation. Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition by adding Biotin-PEG3-Azide, CuSO

, THPTA ligand, and sodium ascorbate to the proteome mixture[3]. -

Precipitation & Enrichment: Precipitate the proteome using cold acetone to remove unreacted click reagents. Resuspend the protein pellet and incubate with streptavidin-agarose beads to enrich NAIA-labeled proteins[1].

-

Digestion & LC-MS/MS: Perform on-bead reduction (DTT) and alkylation (IAA) to cap unreacted cysteines. Digest the enriched proteins using sequence-grade Trypsin. Analyze the resulting peptide mixture via LC-MS/MS to quantify the labeled cysteine residues[1].

Applications in Drug Development

The unique electronic activation of the NAI scaffold has unlocked new capabilities in drug development. Because of its rapid reaction kinetics and high cellular permeability, NAIA is uniquely suited for imaging dynamic changes in oxidized thiols in live cells under oxidative stress—a feat previously unachievable with slower probes[4].

Furthermore, as detailed in[3], NAIA has successfully captured entirely new populations of ligandable cysteines that were invisible to traditional IAA profiling. Many of these newly discovered hotspots are located on transcription factors and proteins governing cell cycle regulation, providing fresh, highly validated targets for the next generation of covalent therapeutics.

References

-

Chung et al., "N-Acryloylindole-alkyne (NAIA) enables imaging and profiling new ligandable cysteines and oxidized thiols by chemoproteomics", Nature Communications,[Link]

- "N-acryloylindoles and methods of use", US P

-

"N-Acryloylindole-alkyne (NAIA) enables profiling new ligandable hotspots in chemoproteomics experiments and imaging thiol oxidation", ChemRxiv,[Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. US20240103005A1 - N-acryloylindoles and methods of use - Google Patents [patents.google.com]

- 4. N-Acryloylindole-alkyne (NAIA) enables imaging and profiling new ligandable cysteines and oxidized thiols by chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(1H-Indol-1-yl)prop-2-en-1-one: Solubility & Stability Technical Guide

[1]

Executive Summary

1-(1H-Indol-1-yl)prop-2-en-1-one, commonly referred to as N-Acryloylindole (NAI) , represents a specialized class of "activated" acrylamides used increasingly in covalent drug discovery and chemoproteomics.[1][2][3] Unlike standard acrylamides, the N-acyl bond in NAI is electronically coupled to the indole nitrogen, creating a unique "push-pull" electronic system.[1] This enhances the electrophilicity of the

This guide addresses the critical challenge of NAI handling: balancing solubility with electrophilic stability. While NAI dissolves readily in polar aprotic solvents, its high reactivity profile requires specific solvent choices to prevent spontaneous polymerization, hydrolysis, or background nucleophilic attack during storage and experimentation.

Physicochemical Profile & Solubility Mechanism[4][5]

To predict solubility behavior without exhaustive empirical testing, we analyze the molecular descriptors and electronic distribution of NAI.

Structural Determinants[1][6]

-

Lipophilic Core: The indole scaffold provides significant hydrophobicity, necessitating organic solvents for dissolution.

-

Electrophilic Warhead: The acryloyl group (

) is the solubility "handle" for polar interactions but also the site of instability.[1] -

Electronic Activation: The indole nitrogen's lone pair is delocalized into the aromatic system and the carbonyl. However, the aromaticity of the indole ring competes for this lone pair, making the carbonyl carbon more electron-deficient than in simple amides. This increases the susceptibility of the acryloyl group to nucleophilic attack (solvolysis).

Calculated Properties (In Silico)

| Property | Value (Approx.) | Implication for Solubility |

| Molecular Formula | Low MW facilitates high molarity stocks.[1] | |

| Molecular Weight | 171.19 g/mol | -- |

| LogP (Octanol/Water) | ~2.1 - 2.5 | Lipophilic.[1] Insoluble in pure water.[1] |

| H-Bond Donors | 0 | No OH/NH protons; relies on aprotic solvation.[1] |

| H-Bond Acceptors | 1 (Carbonyl O) | Good solubility in DMSO/DMF/Alcohols.[1] |

| Topological Polar Surface Area | ~20 | High membrane permeability; easy solvent penetration.[1] |

Solubility Profile by Solvent Class[5]

The following data categorizes solvents based on their utility for Stock Preparation , Synthesis/Workup , and Precipitation .

Primary Solvents (Stock Solutions)

-

Dimethyl Sulfoxide (DMSO): Excellent (>100 mM).

-

N,N-Dimethylformamide (DMF): Excellent (>100 mM).

-

Utility: Alternative to DMSO for chemical reactions.[1]

-

Caution: Trace amines (dimethylamine impurities) in degraded DMF will rapidly react with the acrylamide Michael acceptor, destroying the compound. Use only fresh, anhydrous DMF.

-

Synthesis & Workup Solvents[1]

-

Dichloromethane (DCM) / Chloroform: High Solubility.

-

Ethyl Acetate (EtOAc): Good Solubility.

-

Utility: Often used in mixtures with Hexane for silica chromatography (

in 30% EtOAc/Hexane).

-

-

Acetone: Good Solubility. [1]

-

Utility: Rapid dissolution, but high volatility makes it poor for biological dosing.

-

Anti-Solvents (Precipitation)

-

Hexanes / Heptane: Insoluble / Poor. [1]

-

Utility: Used to precipitate NAI from concentrated EtOAc or DCM solutions during purification.[1]

-

-

Water: Insoluble. [1]

-

Utility: NAI precipitates immediately upon dilution from DMSO into aqueous buffer if concentration exceeds ~100-200

M (depending on buffer composition).[1]

-

Problematic Solvents (Stability Risks)

-

Primary Alcohols (Methanol, Ethanol): Soluble but Risky.

-

Protic Buffers (pH > 8.0): Unstable.

Experimental Protocols

Protocol A: Preparation of Stable 50 mM Stock Solution

-

Objective: Create a stock for biological screening that minimizes polymerization and hydrolysis.

-

Materials: Anhydrous DMSO (stored over molecular sieves), Amber glass vial (silanized preferred).

-

Weighing: Weigh approx. 8.56 mg of N-Acryloylindole solid.[1]

-

Dissolution: Add 1.0 mL of Anhydrous DMSO .

-

Note: Do not sonicate vigorously, as heat can induce polymerization. Vortex gently.

-

-

Aliquot: Immediately split into small aliquots (e.g., 50

L) to avoid freeze-thaw cycles. -

Storage: Store at -20°C or -80°C .

-

Shelf Life: ~3-6 months.[1] If precipitate or yellowing (polymerization) is observed, discard.

-

Protocol B: Solubility Check for Synthesis (Trituration)

-

Objective: Purify crude NAI from reaction mixtures.

Stability & Reactivity Logic (Visualization)

The following diagram illustrates the decision matrix for solvent selection based on the chemical reactivity of the N-acryloyl moiety.

Figure 1: Solvent selection logic for N-Acryloylindole based on solubility and chemical stability risks.[1]

Critical Handling Notes (Field Insights)

-

The "Activated" Warning: N-Acryloylindole is significantly more electrophilic than standard acrylamides (e.g., acrylamide monomers) due to the electron-withdrawing nature of the indole ring system.[1]

-

Consequence: It reacts faster with thiols (cysteine) but also degrades faster in the presence of impurities.

-

-

Avoid Amines: Never dissolve NAI in solvents containing amine impurities (e.g., old DMF) or use amine bases (TEA, DIPEA) in the stock solution. The amine will covalently bind to the

-carbon via Michael addition, neutralizing the compound. -

Color Indication: Pure NAI is typically a white to pale beige solid.[1] A deepening yellow or orange color in solution often indicates polymerization or oxidation.[1]

References

-

- Context: Establishes N-acryloylindole as a privileged scaffold for cysteine reactivity and describes DMSO stock prepar

-

- Context: Provides commercial solubility data (DMSO 100 mM)

-

Zaramella, S., et al. (2002).[6] Stability Studies of N-Acylimidazoles. Journal of Peptide Science.[1]

-

Context: Comparative stability logic for N-acyl azoles, supporting the hydrolytic instability of N-acyl indoles in protic media.[1]

-

Sources

- 1. Ethanone, 1-(1H-indol-1-yl)- | C10H9NO | CID 68470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. One-step labeling with a fluorinated porphyrin-based probe enables in situ imaging and profiling of the thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.sdiarticle5.com [files.sdiarticle5.com]

- 6. researchgate.net [researchgate.net]

Advanced Methodologies in the Synthesis of N-Acyl Indole Derivatives: A Technical Guide for Organic Chemists and Drug Developers

Executive Summary

The N-acyl indole scaffold is a privileged structural motif in modern medicinal chemistry and organic synthesis. Traditionally, accessing these frameworks required pre-functionalized starting materials and harsh condensation conditions, often limiting functional group tolerance. As a Senior Application Scientist, I approach the synthesis of N-acyl indoles not merely as a sequence of chemical transformations, but as a highly orchestrated system of elementary steps. This whitepaper provides an in-depth, self-validating technical guide to the latest transition-metal-catalyzed methodologies, detailing the causality behind experimental design, mechanistic pathways, and the biological applications of the resulting derivatives.

Mechanistic Innovations: Beyond Classical Indolization

Historically, the synthesis of N-acyl indoles relied heavily on the Fischer indolization of pre-synthesized N-acyl hydrazines or the post-synthetic N-acylation of unprotected indoles using strong bases (e.g., NaH) and acyl chlorides[1]. However, modern synthetic demands require higher atom economy and milder conditions.

Palladium-Catalyzed Direct Oxidative C-H Activation

Recent breakthroughs have demonstrated that Pd(II)-catalyzed C(sp³)-H/C(sp²)-H coupling and annulation of anilides with α-dicarbonyl compounds can directly yield diverse N-acyl indoles[2]. This cascade reaction bypasses the need for pre-functionalization, utilizing a directing-group strategy to achieve excellent regioselectivity.

Catalytic cycle of Pd(II)-mediated oxidative C-H activation for N-acyl indole synthesis.

Ruthenium-Catalyzed Dehydrogenative Coupling

An alternative, highly efficient approach is the single-flask dehydrogenative coupling of indoles with primary alcohols catalyzed by tetrapropylammonium perruthenate (TPAP)[3]. This method accesses higher oxidation states in a single operation, exploiting a tandem oxidation-aminalization-oxidation sequence that circumvents the use of toxic coupling agents.

Methodological Workflows & Causality Analysis

To ensure reproducibility and scientific integrity, every protocol must be treated as a self-validating system. Below are the optimized methodologies for the two primary synthetic routes, accompanied by the mechanistic rationale for each reagent choice.

Table 1: Representative Optimization of Reaction Conditions for Pd-Catalyzed Synthesis[2]

| Entry | Catalyst (10 mol%) | Oxidant (2 equiv) | Solvent (0.1 M) | Yield (%) | Mechanistic Rationale |

| 1 | Pd(OAc)₂ | K₂S₂O₈ | AcOH | 45 | Acetate ligands provide insufficient electrophilicity for rapid C-H cleavage. |

| 2 | Pd(TFA)₂ | K₂S₂O₈ | AcOH | 58 | TFA ligands enhance Pd(II) electrophilicity, accelerating palladacycle formation. |

| 3 | Pd(TFA)₂ | Ag₂CO₃ | AcOH/HFIP (1:1) | Trace | Silver oxidants fail to efficiently reoxidize the Pd(0) species in this microenvironment. |

| 4 | Pd(TFA)₂ | K₂S₂O₈ | HFIP | 61 | HFIP stabilizes intermediates but lacks the acetic acid necessary for optimal proton shuttling. |

| 5 | Pd(TFA)₂ | K₂S₂O₈ | AcOH/HFIP (1:1) | 72 | Synergistic effect: HFIP provides H-bonding stabilization; AcOH acts as a proton shuttle. |

Protocol 1: Pd(II)-Catalyzed Oxidative Annulation

-

Preparation: In an oven-dried Schlenk tube, charge the anilide (1.0 mmol), α-dicarbonyl compound (1.2 mmol), Pd(TFA)₂ (10 mol%), and K₂S₂O₈ (2.0 mmol).

-

Solvent Addition: Add a 1:1 mixture of AcOH and HFIP (10 mL) under an inert atmosphere (N₂ or Ar).

-

Reaction: Seal the tube and heat the reaction mixture at 110 °C for 12 hours.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography.

Causality Checkpoint: The choice of HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) is critical. As a strongly hydrogen-bond donating, highly polar, yet non-nucleophilic solvent, HFIP stabilizes the highly polar palladacycle transition states and prevents the premature decomposition of the catalyst[4]. The K₂S₂O₈ acts as a stoichiometric oxidant, strictly required to close the catalytic cycle by reoxidizing the transient Pd(0) back to the active Pd(II) species without generating nucleophilic byproducts that could poison the catalyst[2].

Protocol 2: TPAP-Catalyzed Dehydrogenative Coupling

-

Preparation: To a round-bottom flask, add the substituted indole (1.0 mmol) and the primary alcohol (3.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

-

Water Sequestration: Add 4 Å molecular sieves to the mixture.

-

Catalyst Addition: Introduce tetrapropylammonium perruthenate (TPAP, 5 mol%) and N-methylmorpholine N-oxide (NMO, 3.0 mmol) at 0 °C.

-

Reaction: Stir the reaction at room temperature until complete consumption of the starting material is observed via TLC.

-

Workup: Filter the mixture through a short silica plug to remove the ruthenium catalyst, then concentrate and purify.

Causality Checkpoint: TPAP is utilized as a mild, non-volatile catalytic oxidant. The reaction proceeds via the in situ oxidation of the alcohol to an aldehyde, which immediately undergoes nucleophilic attack by the indole to form an aminal. The molecular sieves are essential to drive the equilibrium forward by sequestering water, preventing the hydrolysis of the aminal intermediate before the final oxidation step yields the stable N-acyl indole[3].

Biological Applications & Structure-Activity Relationships (SAR)

The N-acyl indole framework is not just a synthetic curiosity; it is a highly programmable pharmacophore. Its ubiquity in drug development stems from its ability to mimic endogenous ligands while providing multiple vectors for structural diversification.

-

Anti-Inflammatory Agents: N1-acylated indole acetic acids, such as the classic NSAID Indomethacin, are potent inhibitors of cyclooxygenases (COX-1 and COX-2)[1].

-

Metabolic Disease Therapeutics: 2-Aryl-N-acyl indole derivatives have been identified as potent Liver X Receptor (LXR) agonists, offering promising avenues for the treatment of atherosclerosis and metabolic syndromes[5].

-

Oncology: Specific modifications at the C2 and C3 positions of the N-acyl indole core have yielded versatile tubulin inhibitors, effectively disrupting microtubule dynamics in cancer cells[6].

Structure-Activity Relationship (SAR) mapping of the N-acyl indole scaffold.

Conclusion

The synthesis of N-acyl indoles has evolved from stoichiometric, harsh condensations to elegant, atom-economical catalytic cycles. By leveraging transition-metal catalysis—such as Pd(II)-mediated C-H activation and Ru-catalyzed dehydrogenative coupling—chemists can now access highly functionalized derivatives with unprecedented regioselectivity. Understanding the causality behind solvent effects (e.g., HFIP) and catalyst ligand design is paramount for drug development professionals seeking to rapidly construct libraries of bioactive N-acyl indoles for LXR agonism, tubulin inhibition, and beyond.

References

- Title: Palladium-Catalyzed Direct Oxidative C-H Activation/Annulation for Regioselective Construction of N-Acylindoles Source: Organic Letters / Organic Chemistry Portal URL

- Title: Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling with Primary Alcohols Source: PMC / NIH URL

- Title: Palladium-Catalyzed Direct Oxidative C-H Activation/Annulation for Regioselective Construction of N-Acylindoles. (2020) | Raju S.

- Title: 2-Aryl-N-acyl indole derivatives as liver X receptor (LXR)

- Title: Indole Derivatives (2010–2020)

- Title: Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)

Sources

- 1. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-Catalyzed Direct Oxidative C-H Activation/Annulation for Regioselective Construction of N-Acylindoles [organic-chemistry.org]

- 3. Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling with Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Thermodynamic and Kinetic Stability of 1-(1H-Indol-1-yl)prop-2-en-1-one Under Standard Conditions: A Technical Guide

Executive Summary

1-(1H-Indol-1-yl)prop-2-en-1-one, structurally classified as an N-acryloylindole (NAI), represents a highly privileged chemotype in the design of targeted covalent inhibitors (TCIs) and chemoproteomic probes. The molecule features an electron-deficient acrylamide warhead conjugated directly to an indole nitrogen. This guide dissects the stability of the N-acryloylindole scaffold under standard physiological and storage conditions, balancing its inherent hydrolytic susceptibility with its potent electrophilicity as a Michael acceptor.

Chemical Architecture and Mechanistic Causality

The structural uniqueness of 1-(1H-Indol-1-yl)prop-2-en-1-one stems from the N-acylindole linkage. In typical amides, the nitrogen lone pair delocalizes into the carbonyl, providing significant resonance stabilization and chemical inertness. However, in N-acylindoles, the nitrogen lone pair is fundamentally integrated into the aromatic

-

Causality of Hydrolytic Susceptibility: Because the nitrogen lone pair is sequestered by the aromatic system, it cannot effectively donate electron density to the carbonyl carbon. This "twisted amide" character renders the carbonyl highly electrophilic and susceptible to nucleophilic attack by water or hydroxide ions, leading to intrinsic instability to nucleophilic attack and potential hydrolysis[1].

-

Causality of Enhanced Michael Reactivity: Concurrently, this lack of electron donation from the nitrogen enhances the electron-withdrawing nature of the carbonyl group. This effect propagates through the conjugated system, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the acryloyl double bond. This delocalization of

electrons over the entire indole scaffold activates the acrylamide for rapid and complete Michael addition with nucleophiles such as cysteine thiols[2].

Mechanistic divergence of N-acryloylindole: Hydrolytic degradation vs. covalent target engagement.

Stability Under Standard Conditions

"Standard conditions" in drug development typically encompass aqueous buffer stability (PBS, pH 7.4, 25°C or 37°C) and standard storage parameters.

-

Aqueous Buffer Stability: Despite the theoretical lability of the N-acyl linkage, empirical studies on N-acryloylindole derivatives demonstrate practical stability in aqueous environments. In phosphate-buffered saline (PBS) at pH 7.4, the NAI scaffold remains intact for at least 3 hours at room temperature, providing a sufficient temporal window for in vitro assays and live-cell labeling without significant baseline degradation[3].

-

Thermal and Storage Stability: As a neat solid, 1-(1H-Indol-1-yl)prop-2-en-1-one is chemically stable. However, to prevent spontaneous polymerization of the acryloyl group or ambient hydrolysis, recommended storage conditions are 0–4°C for short-term use (days to weeks) and -20°C for long-term preservation (months to years) in a desiccated environment[4].

Quantitative Data Summary

The following table synthesizes the kinetic and stability parameters of the N-acryloylindole scaffold compared to standard iodoacetamide (IAA) probes.

| Parameter | 1-(1H-Indol-1-yl)prop-2-en-1-one (NAI core) | Standard Reference (IAA) | Implications for Development |

| Aqueous Stability (pH 7.4) | > 3 hours (minimal degradation)[3] | > 24 hours | Sufficient for standard biological assays; requires fresh preparation. |

| Cysteine Reaction Kinetics | Ultrafast target engagement; outcompetes background hydrolysis. | ||

| Storage Temperature | -20°C (Long-term)[4] | -20°C (Long-term) | Standard cold-chain logistics apply. |

| Selectivity (Cys vs Lys/Ser) | High | Moderate | Prevents off-target toxicity in live-cell environments. |

Self-Validating Experimental Protocols

To ensure scientific integrity, stability and reactivity must be assessed using self-validating workflows. A self-validating protocol incorporates internal controls and mass-balance checks to ensure that the disappearance of the parent compound is accurately attributed to either degradation or target engagement, rather than precipitation or matrix effects.

Protocol A: Aqueous Hydrolytic Stability Assessment (LC-MS/MS)

Objective: Quantify the half-life of 1-(1H-Indol-1-yl)prop-2-en-1-one in physiological buffer. Causality Check: Including an internal standard (IS) corrects for ionization suppression, while monitoring for indole (the hydrolysis byproduct) ensures mass balance.

-

Preparation: Prepare a 10 mM stock solution of 1-(1H-Indol-1-yl)prop-2-en-1-one in anhydrous DMSO.

-

Incubation: Dilute the stock to a final concentration of 10 µM in PBS (pH 7.4, 25°C). Ensure DMSO concentration does not exceed 1% (v/v) to prevent co-solvent stabilization artifacts.

-

Sampling: At defined time points (0, 30 min, 1 h, 3 h, 6 h, 24 h), extract 50 µL aliquots.

-

Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 1 µM of a stable isotope-labeled internal standard. Rationale: The cold organic solvent precipitates buffer salts and halts hydrolysis instantly.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any particulates.

-

Analysis: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Monitor the parent mass transition (e.g., [M+H]+ for NAI) and the transition for free indole to validate the hydrolytic pathway.

Self-validating experimental workflow for assessing aqueous stability via LC-MS/MS.

Protocol B: Glutathione (GSH) Reactivity Assay

Objective: Evaluate the kinetic stability against biological thiols (Michael addition).

-

Reagent Setup: Prepare a 100 µM solution of reduced glutathione (GSH) in PBS (pH 7.4).

-

Reaction Initiation: Add 1-(1H-Indol-1-yl)prop-2-en-1-one to a final concentration of 10 µM (establishing 10-fold pseudo-first-order conditions).

-

Data Processing: Plot the natural log of the remaining parent compound versus time to extract the pseudo-first-order rate constant (

), and subsequently calculate the second-order rate constant.

Conclusion

1-(1H-Indol-1-yl)prop-2-en-1-one is a highly tuned electrophile. While its N-acyl linkage introduces a theoretical vulnerability to hydrolysis, empirical evidence demonstrates sufficient stability under standard aqueous conditions (pH 7.4) to enable its use as a potent, fast-acting covalent probe. Proper handling—specifically cold, desiccated storage and fresh preparation of aqueous solutions—is paramount to preserving its structural integrity and maximizing its utility in chemoproteomics.

References

-

Title: N-Acryloylindole-alkyne (NAIA) enables profiling new ligandable hotspots in chemoproteomics experiments and imaging thiol oxidation - ChemRxiv Source: chemrxiv.org URL: [Link]

-

Title: N-Acryloylindole (NAI) as a new chemical tool for Cys profiling and... - ResearchGate Source: researchgate.net URL: [Link]

-

Title: (PDF) Chemoselective N-acylation of indoles using thioesters as acyl source Source: researchgate.net URL: [Link]

Sources

The Chemoproteomic Frontier: Biological Activity of 1-(1H-Indol-1-yl)prop-2-en-1-one Derivatives

This technical guide dissects the mechanistic causality, quantitative advantages, and self-validating experimental workflows associated with NAI derivatives, specifically focusing on their biological activity as broad-spectrum cysteine-reactive probes.

The Mechanistic Causality of the NAI Scaffold

To understand the biological activity of 1-(1H-Indol-1-yl)prop-2-en-1-one, we must examine the causality of its electronic structure. Why does this specific scaffold outperform standard acrylamides in biological systems?

When introduced into a biological system, this activated warhead undergoes rapid Michael addition with nucleophilic protein thiols (cysteines) at physiological pH, exhibiting reaction kinetics exceeding

Quantitative Superiority in Cysteine Profiling

In Activity-Based Protein Profiling (ABPP), the choice of probe dictates the fidelity of the data. Traditional probes like Iodoacetamide-alkyne (IAA) suffer from off-target reactivity (labeling lysine and histidine residues) and high cellular toxicity, limiting their use in live-cell assays[5]. Conversely, standard acrylamides are often too kinetically slow to capture transiently reactive or sterically hindered cysteines.

The NAI scaffold bridges this gap. As summarized in the data below, NAIA provides a superior balance of kinetic speed and amino acid selectivity, making it ideal for live-cell chemoproteomics and the imaging of oxidized thiols under oxidative stress[6].

Table 1: Comparative Profiling of Cysteine-Reactive Warheads

| Parameter | 1-(1H-Indol-1-yl)prop-2-en-1-one (NAI) | Iodoacetamide (IAA) | Standard Acrylamides |

| Reaction Mechanism | Activated Michael Addition | SN | Standard Michael Addition |

| Reaction Kinetics ( | Variable, highly concentration-dependent | ||

| Amino Acid Selectivity | High (Strictly Cys over Ser/Lys) | Low (Cross-reacts with Lys/His) | High (Cys specific) |

| Cell Permeability | Excellent | Good | Variable |

| Live-Cell Toxicity | Low (Suitable for prolonged assays)[4] | High (Induces rapid apoptosis) | Low |

| Proteome Coverage | Expanded pool of ligandable hotspots[3] | Standard baseline | Limited to highly reactive Cys |

Self-Validating Protocol: Live-Cell Chemoproteomic Profiling

Trustworthiness in chemoproteomics relies on self-validating experimental designs. A protocol must include internal controls to prove that the observed biological activity is mechanistically sound. The following workflow details the use of NAIA for live-cell cysteine profiling, incorporating critical negative and competition controls.

Phase 1: Live-Cell Incubation & Control Setup

Causality Check: We utilize serum-free media to prevent the electrophilic probe from being scavenged by highly abundant serum albumins, which would artificially lower the effective concentration.

-

Plate HepG2 cells and grow to 80% confluency. Wash twice with warm PBS and transition to serum-free media.

-

Establish Control Arms:

-

Vehicle Control: Treat with DMSO (0.1% v/v) to establish background noise.

-

Competition Control: Pre-incubate with a known covalent inhibitor (e.g., 50 µM) for 1 hour prior to NAIA addition to validate saturable, specific binding.

-

-

Add NAIA (10–50 µM) to the experimental and competition arms. Incubate for 30–60 minutes at 37°C.

Phase 2: Lysis and Click Chemistry (CuAAC)

Causality Check: Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) is utilized because it is bioorthogonal; it will not cross-react with native biological functional groups, ensuring that only NAIA-modified proteins are tagged.

-

Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.

-

Clarify the lysate via centrifugation (14,000 × g, 15 min, 4°C) and quantify protein concentration using a BCA assay.

-

Normalize all samples to 2 mg/mL protein.

-

Perform CuAAC by adding: Azide-fluorophore (for in-gel fluorescence) or Azide-biotin (for MS enrichment) (20 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO

(1 mM). -

React at room temperature for 1 hour in the dark.

Phase 3: Downstream Analysis

-

Precipitate proteins using cold acetone (-20°C, overnight) to remove unreacted click reagents.

-

Resuspend the pellet. For fluorescence, run on SDS-PAGE and image. For MS, enrich via streptavidin beads, perform on-bead trypsin digestion, and analyze via LC-MS/MS[1].

Workflow for chemoproteomic profiling using NAIA probes and bioorthogonal click chemistry.

Therapeutic Implications: Drugging the "Undruggable"

The biological activity of 1-(1H-Indol-1-yl)prop-2-en-1-one derivatives extends far beyond basic profiling; it is a direct engine for covalent drug discovery. Because the NAI scaffold captures an expanded pool of ligandable cysteines, it serves as a foundational warhead for screening libraries against "undruggable" targets[3].

For example, competitive ABPP utilizing the NAIA probe has successfully identified novel covalent ligands that engage with Cys178 of the Rac family small GTPase 1 (Rac1). By covalently modifying this specific residue, the ligand suppresses Rac1 signaling and induces G1 cell cycle arrest in hepatocellular carcinoma models[5]. Furthermore, due to its rapid kinetics, the NAI scaffold is uniquely suited to capture and image oxidized thiols in cells undergoing oxidative stress, a feat where traditional iodoacetamides fail due to their slower reactivity[1][3].

By leveraging the precise electronic tuning of the NAI scaffold, drug development professionals can confidently map reactive pockets and design next-generation targeted covalent therapeutics with unprecedented selectivity and potency.

References

-

Title: NAIA Supplier | CAS 3020685-33-7. Source: Tocris Bioscience. URL: Link

-

Title: N-Acryloylindole-alkyne (NAIA) enables profiling new ligandable hotspots in chemoproteomics experiments and imaging thiol oxidation. Source: ChemRxiv. URL: 3

-

Title: Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Source: MDPI. URL: 5

-

Title: N-Acryloylindole-alkyne (NAIA) enables imaging and profiling new ligandable cysteines and oxidized thiols by chemoproteomics. Source: PubMed (Nat Commun). URL: 1

-

Title: NAIA | CAS#3020685-33-7. Source: MedKoo Biosciences. URL: 6

Sources

- 1. N-Acryloylindole-alkyne (NAIA) enables imaging and profiling new ligandable cysteines and oxidized thiols by chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. medkoo.com [medkoo.com]

The N-Acryloylindole (NAI) Scaffold: From Historical Synthesis to Next-Generation Chemoproteomic Probes

Executive Summary

The indole ring is a privileged structural motif in pharmacology, yet functionalizing the indole nitrogen (N1) has historically presented significant synthetic hurdles. Recently, the strategic N-acylation of indole has evolved from a purely synthetic challenge into a breakthrough in chemical biology. By leveraging the unique electronic properties of the indole ring, researchers have developed N-acryloylindoles (NAIs) and their alkyne-tagged variants (NAIAs) as hyper-reactive, cysteine-targeted chemoproteomic probes[1]. This whitepaper dissects the historical context, the electronic causality behind NAI reactivity, and the modern step-by-step synthetic protocols required to generate these powerful tools.

The Chemical Problem: Indole Nitrogen Nucleophilicity

Historically, synthesizing N-acryloylindoles via direct acylation was notoriously inefficient. The lone pair of electrons on the indole nitrogen is fully delocalized into the 10-π aromatic system. This renders the N1 position exceptionally non-nucleophilic—often less reactive than the C3 carbon[1].

Early industrial efforts in the 1980s circumvented this by avoiding direct acylation altogether. For instance, palladium-catalyzed cascade reactions were developed, such as reacting N-hydroxy-N-(β-chloropropionyl)-aniline with vinyl acetate using a Li₂PdCl₄ catalyst to yield N-acryloylindoles[2]. While these transition-metal-catalyzed routes were innovative, they lacked the modularity and functional group tolerance required for modern probe development and targeted covalent inhibitor (TCI) design.

The Electronic Solution: Warhead Activation via Aromatic Delocalization

As application scientists, we must design molecular tools where structure dictates predictable reactivity. The very property that makes indole difficult to N-acylate—its aromatic delocalization—is the exact mechanism that makes N-acryloylindole an exceptional electrophile[3].

When an acrylamide warhead is attached to a standard aliphatic amine, the nitrogen's lone pair donates electron density into the carbonyl group, reducing the electrophilicity of the conjugated alkene. However, in N-acryloylindole, the nitrogen's lone pair is heavily pulled into the indole ring to maintain aromaticity. This prevents resonance donation into the acrylamide carbonyl. Consequently, the acrylamide becomes highly electron-deficient and acts as a hyper-reactive Michael acceptor. This electronic "switch" enables NAIs to undergo rapid thiol-Michael addition with nucleophilic cysteines at rates exceeding 10² M⁻¹ s⁻¹, vastly outperforming traditional aliphatic acrylamides[4].

Modern Synthetic Protocol: The Reduction-Acylation-Oxidation Workflow

To bypass the poor nucleophilicity of the indole nitrogen, modern synthesis employs a self-validating "Reduction-Acylation-Oxidation" sequence[1]. By temporarily breaking the aromaticity, we isolate a highly nucleophilic sp³-hybridized nitrogen, acylate it, and then restore the aromaticity to "activate" the warhead.

Detailed Experimental Methodology for NAIA Synthesis

Step 1: Aromatic Reduction (Breaking Aromaticity)

-

Procedure: Dissolve the functionalized indole precursor (e.g., tert-butyl 2-(5-hydroxy-1H-indol-3-yl)acetate) in glacial acetic acid. Slowly add sodium cyanoborohydride (NaBH₃CN) at 0 °C and stir until complete.

-

Causality: NaBH₃CN selectively reduces the C2-C3 double bond in acidic media, yielding an indoline. This converts the non-nucleophilic pyrrole-type nitrogen into a highly nucleophilic secondary amine, priming it for acylation.

Step 2: N-Acylation (Installing the Warhead)

-

Procedure: Dissolve the resulting indoline in dichloromethane (DCM) with triethylamine (Et₃N). Dropwise add acryloyl chloride at 0 °C.

-

Causality: The now-nucleophilic indoline nitrogen rapidly attacks the acyl chloride, forming N-acryloylindoline (NAine). At this stage, the acrylamide is electronically deactivated and stable, preventing premature polymerization.

Step 3: Aromatic Oxidation (Warhead Activation)

-

Procedure: Treat the NAine intermediate with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in a dioxane/water mixture.

-

Causality: DDQ is a potent hydride acceptor that dehydrogenates the indoline back to an indole. This critical step restores aromaticity, pulling the nitrogen lone pair away from the acrylamide and instantly "arming" the electrophilic warhead to form N-acryloylindole (NAI).

Step 4: Alkyne Functionalization

-

Procedure: Deprotect the ester using H₃PO₄ and perform an amide coupling with hex-5-yn-1-amine using standard coupling reagents to install the terminal alkyne handle for downstream click chemistry[5].

Synthetic workflow of N-acryloylindoles via the reduction-acylation-oxidation strategy.

Quantitative Advantages in Chemoproteomics

The structural tuning of NAIA translates directly into superior performance in Activity-Based Protein Profiling (ABPP). The table below summarizes the comparative metrics of NAIA against traditional probes[6].

| Probe | Core Scaffold | Reactive Warhead | Reactivity Kinetics | Primary Target | Key Advantage / Application |

| IAA (Iodoacetamide-Alkyne) | Aliphatic | Iodoacetamide | Moderate | Cysteine | Traditional standard; broad but slow profiling. |

| NAine (N-Acryloylindoline) | Indoline | Acrylamide | Low | Cysteine | Negative control; lacks aromatic activation. |

| NAIA (N-Acryloylindole-Alkyne) | Indole | Acrylamide | High (k > 10² M⁻¹ s⁻¹) | Cysteine | Highly electrophilic; captures oxidized thiols[4]. |

Applications in Target Discovery

Because NAIA forms stable covalent adducts rapidly, it is uniquely suited for live-cell imaging of oxidized thiols under oxidative stress—a feat difficult to achieve with slower probes like IAA[5]. In MS-based chemoproteomics, NAIA successfully captures a broader subset of the "cysteinome," including novel ligandable cysteines involved in gene expression, cell cycle regulation, and previously unprofiled protein targets[1].

Chemoproteomic workflow utilizing NAIA for activity-based protein profiling (ABPP).

References

-

Koo, T.Y., Lai, H., Nomura, D.K., Chung, C.Y. (2023). N-Acryloylindole-alkyne (NAIA) enables profiling new ligandable hotspots in chemoproteomics experiments and imaging thiol oxidation. ChemRxiv / Nature Communications. 1

-

Chung, C.Y., et al. (2024). N-acryloylindoles and methods of use. US Patent App. US20240103005A1. Google Patents. 5

-

National Institutes of Health (NIH). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. PMC. 6

-

MedKoo Biosciences. NAIA | CAS#3020685-33-7. 4

-

Hordlander et al. (1986). Process for producing indoles unsubstituted in the 2,3-position and N(3-chloropropionyl)indole produced thereby. US Patent 4598156A. Google Patents. 2

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. US4598156A - Process for producing indoles unsubstituted in the 2,3-position and N(3-chloropropionyl)indole produced thereby - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. US20240103005A1 - N-acryloylindoles and methods of use - Google Patents [patents.google.com]

- 6. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Technical Guide: Optimized Michael Addition Protocols for 1-(1H-Indol-1-yl)prop-2-en-1-one

Topic: Protocol for Michael addition to 1-(1H-Indol-1-yl)prop-2-en-1-one Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Mechanistic Insight

The compound 1-(1H-Indol-1-yl)prop-2-en-1-one (commonly referred to as

Consequence: The carbonyl group is less resonance-stabilized by the nitrogen, rendering it more ketone-like. This enhances the electron-withdrawing capacity of the carbonyl on the adjacent alkene, making the

This guide details three optimized protocols for functionalizing this scaffold:

-

Thiol-Michael Addition: A high-efficiency "click" protocol.[1]

-

Aza-Michael Addition: For the synthesis of

-amino derivatives. -

Lewis Acid-Catalyzed Carbon-Michael Addition: For C-C bond formation with soft nucleophiles.

Mechanistic Pathway

The reaction proceeds via a 1,4-conjugate addition.[2][3][4][5] The lack of amidic resonance stabilization in the substrate lowers the LUMO energy of the alkene, accelerating the addition step compared to simple acrylamides.

Figure 1: Mechanistic flow of the Michael addition to N-acryloylindole. The reduced amide resonance enhances electrophilicity.

Experimental Protocols

Protocol A: Thiol-Michael Addition ("Click" Chemistry)

Application: Rapid generation of thioether libraries; bioconjugation. Advantages: High yield (>90%), solvent-free options, no column chromatography often required.

Reagents:

-

Substrate: 1-(1H-Indol-1-yl)prop-2-en-1-one (1.0 equiv)

-

Nucleophile: Thiol (R-SH) (1.1 equiv)

-

Catalyst: Triethylamine (

) or DIPEA (0.05 – 0.1 equiv) -

Solvent: Dichloromethane (DCM) or Methanol (MeOH) [0.5 M]

Step-by-Step Methodology:

-

Preparation: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(1H-Indol-1-yl)prop-2-en-1-one (1.0 mmol) in DCM (2.0 mL).

-

Addition: Add the thiol (1.1 mmol) to the stirring solution.

-

Catalysis: Add

(0.05 mmol, 7 µL) dropwise.-

Note: The reaction is often exothermic. For large scales (>1g), cool to 0°C during catalyst addition.

-

-

Monitoring: Stir at room temperature (RT) for 1–4 hours. Monitor by TLC (typically 20% EtOAc/Hexanes). The limiting reagent (alkene) should disappear.

-

Work-up:

-

Method A (Precipitation): If the product is a solid, add Hexanes (10 mL) to precipitate the adduct. Filter and wash with cold Hexanes.

-

Method B (Extraction): Dilute with DCM (20 mL), wash with 1M HCl (10 mL) to remove amine catalyst, then Brine (10 mL). Dry over

and concentrate.

-

-

Purification: Usually not required. If necessary, flash chromatography (SiO2, EtOAc/Hexanes).

Protocol B: Aza-Michael Addition (Amine Nucleophiles)

Application: Synthesis of

Reagents:

-

Substrate: 1-(1H-Indol-1-yl)prop-2-en-1-one (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

-

Catalyst: None (for aliphatic amines) or Lewis Acid (

, 10 mol%) for anilines. -

Solvent: Acetonitrile (

) or Ethanol (EtOH).

Step-by-Step Methodology:

-

Setup: Charge a reaction vial with the substrate (0.5 mmol) and

(1.0 mL). -

Nucleophile Addition: Add the amine (0.6 mmol).

-

Optimization: For volatile amines (e.g., propyl amine), use 2.0 equiv in a sealed tube.

-

-

Reaction Conditions:

-

Aliphatic Amines: Stir at RT for 6–12 hours.

-

Anilines/Sterically Hindered Amines: Add

(10 mol%) and heat to 50°C.

-

-

Quench: Evaporate solvent under reduced pressure.

-

Purification: The crude residue often contains excess amine. Purify via flash column chromatography using a gradient of DCM/MeOH (95:5) containing 1%

to prevent streaking of the amine product.

Protocol C: Carbon-Michael Addition (Malonates/Active Methylenes)

Application: C-C bond formation; synthesis of functionalized indole-propanoids. Requirement: Stronger activation is required for carbon nucleophiles compared to heteroatoms.

Reagents:

-

Substrate: 1-(1H-Indol-1-yl)prop-2-en-1-one (1.0 equiv)

-

Nucleophile: Diethyl malonate or Ethyl acetoacetate (1.2 equiv)

-

Base: Potassium tert-butoxide (

) (0.1 equiv) or DBU (0.2 equiv). -

Solvent: THF or Toluene (anhydrous).

Step-by-Step Methodology:

-

Deprotonation: In a dry flask under Nitrogen/Argon, dissolve the nucleophile (1.2 mmol) in anhydrous THF (3 mL). Add

(0.1 mmol) and stir for 10 minutes at 0°C to generate the enolate. -

Michael Addition: Add a solution of 1-(1H-Indol-1-yl)prop-2-en-1-one (1.0 mmol in 1 mL THF) dropwise to the enolate solution at 0°C.

-

Propagation: Allow the mixture to warm to RT and stir for 4–8 hours.

-

Quench: Add Saturated

solution (5 mL). -

Extraction: Extract with EtOAc (3 x 10 mL). Wash combined organics with Brine.

-

Purification: Flash chromatography is required (Hexanes/EtOAc gradient) to separate the mono-addition product from potential bis-addition byproducts (though bis-addition is sterically disfavored with this substrate).

Data Summary & Troubleshooting

Comparative Efficiency of Nucleophiles

The following table summarizes expected outcomes based on nucleophile class for 1-(1H-Indol-1-yl)prop-2-en-1-one.

| Nucleophile Class | Example Reagent | Catalyst | Conditions | Typical Yield | Notes |

| Thiol (S) | Benzyl mercaptan | DCM, RT, 1h | 92-98% | Fastest kinetics; nearly quantitative. | |

| Amine (N) | Morpholine | None | 85-90% | Spontaneous reaction; clean profile. | |

| Amine (N) | Aniline | 65-75% | Requires Lewis Acid activation. | ||

| Carbon (C) | Diethyl malonate | THF, 0°C->RT | 70-85% | Strict anhydrous conditions required. | |

| Indole (C) | Indole | DCM, RT, 24h | 50-65% | Friedel-Crafts type alkylation; slow. |

Troubleshooting Guide

-

Problem: Polymerization of the starting material.

-

Cause: Radical initiation by light or impurities.

-

Solution: Add a radical inhibitor (e.g., BHT, 100 ppm) to the reaction mixture if running for >12 hours or heating. Perform reaction in the dark.

-

-

Problem: Retro-Michael Reaction (Low Yield).

-

Cause: The product is thermodynamically unstable at high temperatures.

-

Solution: Avoid heating above 60°C. For reversible amine additions, use a large excess of amine or remove the product continuously.

-

-

Problem: Hydrolysis of the N-acyl bond.

-

Cause: Strong aqueous base or acid.

-

Solution: The

-acyl indole bond is labile. Avoid prolonged exposure to NaOH or boiling HCl. Use mild bases (

-

Decision Workflow (Graphviz)

Use this logic tree to select the appropriate protocol for your specific target.

Figure 2: Decision tree for selecting the optimal Michael addition protocol based on nucleophile class.

References

-

Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science. Link

-

Kikuchi, J., et al. (2007). "Lewis Acid-Catalyzed Michael Addition Reactions of N-Boc-2-silyloxypyrroles to 3-Acryloyl-2-oxazolidinone." Heterocycles. Link (Analogous N-acyl Michael acceptor reactivity).

-

Nair, D. P., et al. (2014). "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials. Link

-

Rulev, A. Y. (2014). "Aza-Michael reaction: Achievements and prospects." Russian Chemical Reviews. Link

-

Palomo, C., et al. (2007).[6] "Catalytic Asymmetric Michael Additions to α,β-Unsaturated Ketones." Angewandte Chemie International Edition. Link

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 3. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 4. Michael Addition [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

Application Note: Precision Photochemistry – N-Acryloylindole [2+2] Cycloaddition

Executive Summary

The photochemical [2+2] cycloaddition of N-acryloylindole represents a cornerstone methodology for the dearomative functionalization of indoles. Unlike standard thermal methods, which are forbidden by orbital symmetry rules (Suprafacial-Suprafacial), this photochemical process accesses excited state manifolds to construct strained cyclobutane-fused indoline scaffolds (specifically pyrrolo[1,2-a]indol-3-ones).

This guide moves beyond basic textbook theory to provide a rigorous, field-validated protocol. We focus on the Visible-Light Mediated Triplet Energy Transfer (EnT) pathway, which offers superior functional group tolerance and operational simplicity compared to traditional UV irradiation.

Mechanistic Principles & Design Strategy

The Dearomatization Challenge

Indole is an aromatic heterocycle with significant resonance stabilization energy (~25 kcal/mol). Overcoming this stability to form a fused cyclobutane ring requires high-energy intermediates.

-

Direct Excitation (UV): Requires high-energy photons (<300 nm), often leading to competitive polymerization of the acryloyl group or photodegradation.

-

Triplet Energy Transfer (EnT): Uses a visible-light photocatalyst (e.g., Ir(III)) to populate the triplet state of the N-acryloylindole via dextral energy transfer. This method allows the use of lower-energy blue LEDs (440–460 nm), minimizing side reactions.

Reaction Pathway Visualization

The following diagram outlines the EnT mechanism, highlighting the critical Intersystem Crossing (ISC) event required to close the cyclobutane ring.

Figure 1: Mechanism of Visible-Light Mediated [2+2] Cycloaddition via Triplet Energy Transfer (EnT).

Experimental Protocols

Protocol A: Visible-Light Mediated [2+2] Cycloaddition (Recommended)

Applicability: High functional group tolerance; ideal for late-stage functionalization. Scale: 0.1 mmol – 1.0 mmol.

Materials & Reagents

-

Substrate: N-acryloylindole derivative (1.0 equiv).

-

Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1.0 – 2.0 mol%).

-

Note: This catalyst has a high triplet energy (E_T ~ 60 kcal/mol), sufficient to sensitize most indole derivatives.

-

-

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM). Must be degassed.

-

Light Source: Blue LEDs (λmax = 440–460 nm, ~40W power).

Step-by-Step Procedure

-

Preparation (Glovebox or Schlenk Line):

-

In an 8 mL clear glass vial (or quartz tube), weigh the N-acryloylindole substrate (0.2 mmol) and the Ir-photocatalyst (2.2 mg, 1 mol%).

-

Add 4.0 mL of anhydrous MeCN (Concentration = 0.05 M).

-

Critical Step:Degassing. Oxygen is a potent triplet quencher. Sparge the solution with Argon for 15 minutes or perform 3 Freeze-Pump-Thaw cycles. Seal the vial with a crimp cap or Parafilm under inert atmosphere.

-

-

Irradiation:

-

Place the vial in a photoreactor setup (e.g., Kessil lamps or a dedicated parallel reactor).

-

Maintain temperature at 25–30 °C using a fan to prevent thermal background reactions.

-

Irradiate for 12–24 hours. Monitor consumption of starting material by TLC or UPLC-MS.

-

-

Workup:

-

Remove solvent under reduced pressure.

-

Purify the residue directly via flash column chromatography (typically Hexanes/EtOAc gradients).

-

Note: Diastereomers (cis-fused vs. trans-fused) may be separable; the cis-fused product is generally kinetically favored in intramolecular cases.

-

Protocol B: Direct UV Irradiation (Legacy/Scale-Up)

Applicability: Simple substrates without UV-sensitive moieties; labs lacking LED setups.

-

Setup: Dissolve N-acryloylindole (0.02 M) in degassed Benzene or MeCN.

-

Vessel: Quartz immersion well.

-

Source: Medium-pressure Mercury lamp (450W) with a Pyrex filter (cut-off <290 nm) to minimize polymer formation.

-

Process: Irradiate for 2-6 hours. Note that yields are typically lower (40-60%) compared to Protocol A due to competing polymerization.

Optimization & Troubleshooting Guide

The success of this reaction hinges on concentration and oxygen exclusion .

Data Table: Solvent & Condition Screening

Representative data based on literature trends for N-acryloylindole cyclization.

| Entry | Solvent | Conc. (M) | Catalyst | Atmosphere | Yield (%) | Notes |

| 1 | MeCN | 0.05 | Ir(III) | Argon | 92% | Optimal polarity for charge stabilization. |

| 2 | DCM | 0.05 | Ir(III) | Argon | 85% | Good solubility, slightly slower kinetics. |

| 3 | DMF | 0.05 | Ir(III) | Argon | 60% | Competitive absorption/quenching possible. |

| 4 | MeCN | 0.50 | Ir(III) | Argon | 35% | High conc. favors intermolecular polymerization. |

| 5 | MeCN | 0.05 | Ir(III)* | Air | <5% | Triplet state quenched by O2 (singlet oxygen formed). |

| 6 | MeCN | 0.05 | None | Argon | 0% | Visible light cannot directly excite indole. |

*Ir(III) = [Ir(dF(CF3)ppy)2(dtbbpy)]PF6

Troubleshooting Flowchart

Figure 2: Troubleshooting logic for photochemical cycloadditions.

Critical Technical Notes

-

Degassing is Non-Negotiable: The lifetime of the triplet excited state is typically in the microsecond range. Dissolved oxygen acts as a diffusion-controlled quencher (

), effectively shutting down the reaction. -

Concentration Effects:

-

Intramolecular: Run dilute (0.01 M – 0.05 M) to favor cyclization over dimerization/polymerization.

-

Intermolecular: Run concentrated (0.1 M – 0.5 M) or use one partner in large excess (usually the alkene) to promote bimolecular collision.

-

-

Regioselectivity: In intermolecular reactions with external alkenes, the "Head-to-Head" (HH) vs "Head-to-Tail" (HT) selectivity is governed by both steric factors and the polarization of the exciplex. For N-acryloylindole (intramolecular), the regiochemistry is fixed by the tether length (typically forming a 5,4- or 6,4-fused system).

References

-

Mechanism & Visible Light Protocol

-

Dearomative Cycloaddition Review

- Hwang, J., et al. (2020). Photocatalytic Intramolecular [2+2] Cycloaddition of Indole Derivatives via Energy Transfer.

-

General Photochemistry Handbook

-

BenchChem Application Notes (2025).[3] Application Notes and Protocols for Photochemical [2+2] Cycloadditions.

-

-

Enantioselective Variants

Sources

Application Notes & Protocols: Polymerization of 1-(1H-Indol-1-yl)prop-2-en-1-one

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and material scientists on the polymerization of 1-(1H-Indol-1-yl)prop-2-en-1-one. This monomer, possessing both an electron-rich indole moiety and a reactive acryloyl group, presents unique opportunities and challenges in polymer synthesis. These notes detail several polymerization techniques, with a strong focus on controlled radical polymerization methods to achieve well-defined polymeric architectures. The guide explains the mechanistic rationale behind procedural choices, offers step-by-step protocols, and discusses potential applications for the resulting indole-functionalized polymers.

Introduction: The 1-(1H-Indol-1-yl)prop-2-en-1-one Monomer

The monomer 1-(1H-Indol-1-yl)prop-2-en-1-one, hereafter referred to as N-acryloylindole, is a fascinating building block for advanced functional polymers. The indole ring is a prominent heterocycle in natural products and pharmaceuticals, known for its unique electronic and electrochemical properties.[1][2] Polymers incorporating indole moieties, such as polyindoles and poly(N-vinylindole), are explored for applications in organic electronics, sensors, and as photoconductors.[3][4]

The N-acryloyl functionality provides a vinyl group that is structurally analogous to acrylamide. Polyacrylamides are a well-studied class of water-soluble polymers with vast applications in medicine, agriculture, and industry.[5] The combination of these two motifs in N-acryloylindole suggests the potential for novel materials that merge the optoelectronic activity of the indole core with the processability and functional backbone of a polyacrylamide-type chain.

However, the polymerization of such N-vinyl monomers can be challenging. The radical species generated during polymerization are often highly reactive, which can make control difficult in conventional free-radical systems.[6] Therefore, controlled radical polymerization (CRP) techniques are highly recommended for synthesizing well-defined polymers with predictable molecular weights and low polydispersity.[7]

Polymerization Strategies: From Conventional to Controlled Methods

Conventional Free-Radical Polymerization (FRP)

Free-radical polymerization is the most straightforward method, proceeding via initiation, propagation, and termination steps.[8][9] While accessible, FRP typically yields polymers with broad molecular weight distributions (high dispersity, Mw/Mn) and limited control over the polymer architecture.

Mechanism Overview: The process begins with the thermal decomposition of an initiator (e.g., AIBN) to generate primary radicals. These radicals attack the vinyl group of the N-acryloylindole monomer, initiating a polymer chain that rapidly propagates until it is terminated by recombination or disproportionation with another radical.[10][11]

Caption: General mechanism of Free-Radical Polymerization (FRP).

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (Mw/Mn < 1.3), and complex architectures like block copolymers.[12][13][14] The key to RAFT is the use of a thiocarbonylthio compound, known as a chain transfer agent (CTA), which mediates the polymerization through a degenerative chain transfer process.

Mechanistic Insight: The choice of CTA is critical and depends on the monomer's reactivity. For N-vinyl monomers like N-vinylindole, xanthate-type CTAs have proven to be highly effective.[3][15] For acrylamide-type monomers, trithiocarbonates and dithiobenzoates are often employed.[5][16] Given the hybrid nature of N-acryloylindole, a xanthate-based CTA is a logical starting point, though other CTAs may also be effective. The RAFT process establishes a rapid equilibrium between active (propagating) radical chains and dormant polymer chains, ensuring that all chains grow at a similar rate.

Caption: The core equilibrium of RAFT polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful CRP method that uses a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains.[17][18] This process provides excellent control over polymer architecture. However, for N-acryloylindole, potential coordination of the amide carbonyl or the indole nitrogen to the copper catalyst could interfere with the polymerization kinetics, potentially deactivating the catalyst.[19] While feasible, ATRP may require more extensive optimization of ligands and reaction conditions compared to RAFT for this specific monomer.

Ionic Polymerization (Cationic & Anionic)

-

Cationic Polymerization: This technique is effective for vinyl monomers with electron-donating groups, such as vinyl ethers or N-vinylcarbazole, which can stabilize the propagating carbocation.[20][21] The N-acryloyl group in N-acryloylindole is electron-withdrawing, which would destabilize a carbocationic intermediate, making cationic polymerization an unfavorable pathway.

-

Anionic Polymerization: This method is suited for vinyl monomers with electron-withdrawing groups that can stabilize a carbanion, such as acrylates and styrenes.[22][23] While the acryloyl group fits this requirement, the indole ring contains an acidic N-H proton (if not protected) and is susceptible to side reactions under the strongly basic conditions typical of anionic polymerization. Therefore, this method is generally not recommended without specific protection strategies.

Experimental Protocols & Workflows

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Monomers can be toxic and should be handled with care. Solvents are flammable.

Protocol 1: Conventional Free-Radical Polymerization (FRP) of N-acryloylindole

This protocol provides a baseline for producing poly(N-acryloylindole) without controlled characteristics.

Materials:

-

1-(1H-Indol-1-yl)prop-2-en-1-one (N-acryloylindole) monomer

-

2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized from methanol

-

Anhydrous 1,4-Dioxane or Toluene

-

Methanol (for precipitation)

-

Schlenk flask and Schlenk line

-

Magnetic stirrer and stir bar

-

Oil bath

Procedure:

-

Reaction Setup: Add N-acryloylindole (e.g., 1.0 g, 5.4 mmol) and AIBN (e.g., 8.9 mg, 0.054 mmol, for a 100:1 monomer-to-initiator ratio) to a Schlenk flask containing a magnetic stir bar.

-

Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 5.4 mL to create a 1 M solution) via syringe.

-

Degassing: Subject the solution to three freeze-pump-thaw cycles on a Schlenk line to remove dissolved oxygen, which inhibits radical polymerization.

-

Polymerization: Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C. Stir the reaction for a predetermined time (e.g., 6-24 hours). The solution will likely become more viscous as the polymer forms.

-

Termination & Isolation: To quench the reaction, cool the flask in an ice bath and expose the solution to air.

-

Purification: Slowly pour the viscous polymer solution into a large excess of cold methanol (e.g., 150 mL) with vigorous stirring. The polymer should precipitate as a solid.

-

Drying: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.

Protocol 2: Controlled RAFT Polymerization of N-acryloylindole

This protocol is designed to produce well-defined poly(N-acryloylindole) with controlled molecular weight and low dispersity.

Materials:

-

N-acryloylindole monomer (purified by column chromatography if necessary)

-

AIBN (recrystallized)

-

RAFT Chain Transfer Agent (CTA): O-ethyl-S-(1-phenylethyl)dithiocarbonate (Xanthate)[3][15]

-

Anhydrous 1,4-Dioxane

-

Cold Diethyl Ether or Hexane/Methanol mixture (for precipitation)

-

Schlenk flask, Schlenk line, syringes

Caption: Experimental workflow for RAFT polymerization.

Procedure:

-

Reagent Calculation: Determine the desired degree of polymerization (DP, or target molecular weight) and the CTA-to-initiator ratio. A common ratio is [CTA]:[AIBN] = 5:1 to 2:1.[3]

-

Example Target: DP = 100. Molar ratio [Monomer]:[CTA]:[AIBN] = 100:1:0.2.

-

Quantities: N-acryloylindole (1.0 g, 5.4 mmol), CTA (12.2 mg, 0.054 mmol), AIBN (1.8 mg, 0.011 mmol).

-

-

Reaction Setup: Add the calculated amounts of N-acryloylindole, CTA, and AIBN to a Schlenk flask with a stir bar.

-

Solvent & Degassing: Add anhydrous 1,4-dioxane (e.g., 2.7 mL for a 2 M solution). Perform three freeze-pump-thaw cycles.